N-(Dimethylaminomethyl)-phthalimide
Overview
Description
“N-(Dimethylaminomethyl)-phthalimide” is a compound that contains a phthalimide group and a dimethylaminomethyl group. Phthalimides are imides derived from phthalic anhydride and are used in a variety of applications, including as building blocks in organic synthesis . The dimethylaminomethyl group is a common functional group in organic chemistry, often involved in reactions as a nucleophile .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions with dimethylformamide-dimethylacetal (DMF-DMA) or other amines .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a phthalimide core with a dimethylaminomethyl group attached. The exact structure would depend on the specific synthesis method and reaction conditions .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” were not found, similar compounds often participate in a variety of chemical reactions. For example, N,N-dimethyl derivatives of β-aminovinyl ketones are known to be synthons for various heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds often exhibit unique properties due to their nanoscale dimensions .Scientific Research Applications
Fluorescent Building Block in Peptide Synthesis
N-(Dimethylaminomethyl)-phthalimide has been utilized as a fluorescent building block in peptide synthesis. A study by Vázquez, Rothman, and Imperiali (2004) developed a new 4-(N,N-dimethylamino) phthalimide-based environment-sensitive fluorescent building block for solid-phase peptide synthesis. The peptides incorporating this residue demonstrated potential for biological applications in sensing protein/protein interactions (Vázquez, Rothman, & Imperiali, 2004).
Green Chemistry in Organic Synthesis
In the realm of green chemistry, Zhao Sheng-yi (2013) developed an environmentally safe and less toxic experimental design for the N-methylation of phthalimide using dimethyl carbonate. This process is significant for its application in undergraduate organic chemistry courses and contributes to the scientific research field by offering a safer, more sustainable approach (Zhao Sheng-yi, 2013).
Synthesis of N-(2-Chloroethyl)phthalimide
Wu Yuan-yuan and colleagues (2013) reported on the synthesis of N-(2-Chloroethyl)phthalimide through the Gabriel reaction, using potassium phthalimide. This synthesis, conducted under specific conditions, yielded the title compound with a significant yield, highlighting its potential for further chemical applications (Wu Yuan-yuan et al., 2013).
Copolymers Development
The development of copolymers using this compound has been explored. Jayakumar, Balaji, and Nanjundan (2000) synthesized copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, offering insights into the properties and potential applications of these materials in various fields (Jayakumar, Balaji, & Nanjundan, 2000).
DNA-Protein Interaction Studies
Riedl et al. (2012) attached solvatochromic fluorescent 4-aminophthalimide and 4-(N,N-dimethylamino)phthalimide covalently to nucleosides for studying DNA-protein interactions. This approach has been instrumental in detecting interactions with specific proteins, providing a valuable tool in biochemical and genetic research (Riedl et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(dimethylamino)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNXBOXSFUJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304254 | |
Record name | 2-[(Dimethylamino)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51822-55-0 | |
Record name | NSC164969 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Dimethylamino)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(DIMETHYLAMINOMETHYL)-PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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